Benzonatate (PEGn)
描述
BenchChem offers high-quality Benzonatate (PEGn) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzonatate (PEGn) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C14H21NO3 |
|---|---|
分子量 |
251.32 g/mol |
IUPAC 名称 |
2-methoxyethyl 4-(butylamino)benzoate |
InChI |
InChI=1S/C14H21NO3/c1-3-4-9-15-13-7-5-12(6-8-13)14(16)18-11-10-17-2/h5-8,15H,3-4,9-11H2,1-2H3 |
InChI 键 |
SXMWXOXGMHURMR-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Benzonatate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzonatate (B1666683), a non-narcotic antitussive agent approved by the FDA in 1958, serves as a critical tool in the symptomatic relief of cough.[1][2][3][4] Marketed under brand names such as Tessalon Perles, it is distinguished as the only non-narcotic antitussive available by prescription.[2][4] Chemically, Benzonatate is an ester of 4-(butylamino)benzoic acid and a polyethylene (B3416737) glycol monomethyl ether, structurally related to local anesthetics like procaine (B135) and tetracaine.[1][4] This structural similarity is fundamental to its primary mechanism of action. This technical guide provides an in-depth exploration of the molecular and physiological mechanisms by which Benzonatate exerts its antitussive effects, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: A Dual Approach
Benzonatate suppresses the cough reflex through a dual mechanism, involving both peripheral and central nervous system actions.[3][5] The predominant effect is its peripheral action as a local anesthetic on the afferent limb of the cough reflex.[2][5][6]
Peripheral Action: Anesthetizing Pulmonary Stretch Receptors
The primary mechanism of Benzonatate is the anesthesia of stretch receptors, also known as mechanoreceptors, located in the respiratory passages, lungs, and pleura.[2][5][6][7] These receptors are innervated by vagal afferent fibers and are responsible for detecting mechanical stimuli that can trigger a cough.[2][3] By anesthetizing these receptors, Benzonatate reduces their sensitivity and dampens their activity, thereby interrupting the initiation of the cough reflex at its source.[2][3][6]
At the molecular level, this anesthetic effect is achieved through the blockade of voltage-gated sodium channels (VGSCs).[1][8] Benzonatate is a potent inhibitor of these channels, which are crucial for the generation and propagation of action potentials in sensory nerve fibers.[8][9] Inhibition of VGSCs in the vagal afferent neurons prevents the transmission of cough-inducing signals to the central nervous system.[8] Studies have shown that Benzonatate is not specific to any particular sodium channel subtype, affecting both Nav1.3 and Nav1.7 channels, the latter being highly expressed in vagal sensory neurons.[8] The drug exhibits both tonic and phasic inhibition of these channels, with a greater effect on channel inactivation than activation.[8][9]
Central Action: Inhibition at the Medulla
In addition to its primary peripheral action, Benzonatate is also believed to exert a central effect on the cough center located in the medulla oblongata of the brainstem.[1][2] After systemic absorption, the drug can cross the blood-brain barrier and inhibit the transmission of cough-related impulses within the vagal nuclei of the medulla.[2][4] This central action further contributes to the suppression of the cough reflex. Importantly, at therapeutic doses, Benzonatate does not cause significant depression of the respiratory center, a key advantage over opioid-based antitussives.[1][2][5][9]
Pharmacokinetics and Pharmacodynamics
The clinical effects of Benzonatate are governed by its pharmacokinetic and pharmacodynamic properties, which are summarized in the tables below.
Quantitative Pharmacokinetic Data
| Parameter | Value | Reference |
| Onset of Action | 15–20 minutes | [1][2][3][5] |
| Duration of Action | 3–8 hours | [1][2][3][5] |
| Elimination Half-Life | 1 hour | [1] |
| Cmax (100 mg dose) | 1063 ± 460 ng/mL | [2] |
Metabolism
Benzonatate is rapidly hydrolyzed by plasma butyrylcholinesterase (BChE) to its primary metabolite, 4-(butylamino)benzoic acid (BABA), and polyethylene glycol monomethyl ethers.[1][3] This metabolic pathway is distinct from the cytochrome P450 (CYP) enzyme system, minimizing the potential for drug-drug interactions with CYP substrates.[3]
Experimental Protocols
The investigation of Benzonatate's mechanism of action has employed various experimental techniques. Below are detailed methodologies for key experiments.
Whole-Cell Voltage-Clamp Recording for Sodium Channel Inhibition
This electrophysiological technique is used to measure the effect of Benzonatate on voltage-gated sodium currents in isolated cells.
Objective: To characterize the inhibitory effects of Benzonatate on voltage-gated sodium channels.
Cell Lines: Murine cell lines such as catecholamine A differentiated (CAD) cells (primarily expressing Nav1.7) and N1E-115 cells (primarily expressing Nav1.3) are suitable models.[8]
Protocol:
-
Cell Culture: Culture the chosen cell line under standard conditions until they reach the appropriate confluency for electrophysiological recording.
-
Cell Preparation: Dissociate the cells and plate them onto glass coverslips suitable for microscopy and patch-clamping.
-
Recording Setup: Place the coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external recording solution.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries and fill them with an internal pipette solution. The pipette resistance should be optimized for the cell type.
-
Whole-Cell Configuration: Achieve a gigaseal between the patch pipette and the cell membrane, followed by rupturing the membrane to attain the whole-cell configuration.
-
Voltage Protocol: Apply a series of voltage steps to the cell to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to various test potentials.
-
Drug Application: After recording baseline currents, perfuse the chamber with the external solution containing various concentrations of Benzonatate.
-
Data Acquisition and Analysis: Record the sodium currents before and after drug application. Analyze the data to determine the concentration-dependent block, effects on channel activation and inactivation, and use-dependent inhibition.
Capsaicin-Induced Cough Model in Human Subjects
This in vivo model is used to assess the antitussive efficacy of Benzonatate.
Objective: To evaluate the effect of Benzonatate on cough reflex sensitivity.
Study Design: A randomized, double-blind, placebo-controlled crossover study is a robust design for this type of investigation.[10]
Protocol:
-
Subject Recruitment: Recruit healthy, non-smoking adult volunteers with an acute upper respiratory tract infection.[10]
-
Inclusion/Exclusion Criteria: Establish clear criteria to ensure a homogenous study population and to minimize confounding factors.
-
Study Drug Administration: On separate study days, administer a single oral dose of Benzonatate (e.g., 200 mg), placebo, or other active comparators in a randomized and blinded fashion.[10]
-
Capsaicin (B1668287) Challenge: One hour after drug administration, perform the capsaicin cough challenge.[10] This involves the inhalation of incremental, doubling concentrations of capsaicin aerosol.
-
Cough Counting: Record the number of coughs at each capsaicin concentration.
-
Endpoint Determination: The primary endpoint is typically the concentration of capsaicin that induces a specific number of coughs (e.g., 5 or more), denoted as C5.[10]
-
Data Analysis: Compare the log-transformed C5 values between the different treatment groups to determine the effect of Benzonatate on cough reflex sensitivity.
Visualizations
Signaling Pathway of Benzonatate's Peripheral Action
Caption: Peripheral mechanism of Benzonatate via blockade of voltage-gated sodium channels.
Experimental Workflow for Whole-Cell Voltage-Clamp Recording
Caption: Workflow for assessing Benzonatate's effect on sodium channels.
Conclusion
Benzonatate's mechanism of action is a well-defined process centered on its local anesthetic properties. By peripherally anesthetizing pulmonary stretch receptors through the blockade of voltage-gated sodium channels, and potentially exerting a central effect on the medullary cough center, Benzonatate effectively suppresses the cough reflex. Its favorable pharmacokinetic profile and lack of significant respiratory depression at therapeutic doses make it a valuable non-narcotic option for the symptomatic relief of cough. Further research into its interactions with specific sodium channel subtypes and its central nervous system effects could provide even greater insight into its therapeutic actions.
References
- 1. Benzonatate - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Benzonatate | C30H53NO11 | CID 7699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medcentral.com [medcentral.com]
- 6. Benzonatate (Benzonatate Softgels): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Articles [globalrx.com]
- 8. Benzonatate inhibition of voltage-gated sodium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Inhibition of cough-reflex sensitivity by benzonatate and guaifenesin in acute viral cough - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: An Examination of the Pharmacokinetics of Benzonatate, a Structurally Unique Polyethylene Glycol-Containing Molecule
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available scientific literature, a specifically synthesized "polyethylene glycol conjugated benzonatate" for the purpose of altering its pharmacokinetic profile has not been identified. Benzonatate (B1666683), in its approved form, is structurally unique as it inherently contains a nonaethylene glycol monomethyl ether moiety, which is a form of polyethylene (B3416737) glycol. This document will, therefore, provide a detailed technical guide on the pharmacokinetics of the existing benzonatate molecule and explore the theoretical principles of PEGylation in the context of this drug.
Introduction to Benzonatate
Benzonatate is a non-narcotic oral antitussive agent utilized for the symptomatic relief of cough.[1][2][3][4] Approved for medical use in the United States in 1958, it is structurally related to local anesthetics like procaine (B135) and tetracaine.[1][3][4] Its mechanism of action involves the anesthetization of stretch receptors in the respiratory passages, lungs, and pleura, which dampens the cough reflex at its source.[3][5] The onset of its antitussive effect is typically within 15 to 20 minutes of oral administration, with a duration of 3 to 8 hours.[1][5]
A key structural feature of benzonatate is the esterification of 4-butylaminobenzoic acid with nonaethylene glycol monomethyl ether, a chain that is chemically a form of polyethylene glycol (PEG).[4] This inherent PEG-like chain influences its physicochemical and pharmacokinetic properties.
Pharmacokinetic Profile of Benzonatate
The pharmacokinetic data for benzonatate is somewhat limited in the public domain. However, key parameters have been reported and are summarized below.
Absorption
Following oral administration, benzonatate is absorbed from the gastrointestinal tract.[3] The rapid onset of action (15-20 minutes) suggests a relatively fast absorption process.[1][5]
Distribution
There is limited information available regarding the volume of distribution and protein binding of benzonatate in humans.[3]
Metabolism
Benzonatate is rapidly hydrolyzed by plasma butyrylcholinesterase (BChE) into two main metabolites: 4-(butylamino)benzoic acid (BABA) and polyethylene glycol monomethyl ethers.[1] This metabolic pathway is a critical determinant of the drug's duration of action.
Excretion
Detailed information on the routes of elimination for benzonatate and its metabolites is not extensively documented in the literature.[3]
Pharmacokinetic Parameters
The following table summarizes the known quantitative pharmacokinetic data for benzonatate.
| Parameter | Value | Species | Notes |
| Time to Onset | 15-20 minutes | Human | Oral administration.[1][5] |
| Duration of Effect | 3-8 hours | Human | Oral administration.[1][5] |
| Elimination Half-Life (t½) | ~1 hour | Human | Following a 100 mg oral dose in healthy volunteers.[1][3] |
A clinical trial was registered to study the pharmacokinetics of single and multiple doses of benzonatate in healthy Chinese subjects, but results have not been publicly posted.[6]
Experimental Protocols
In Vivo Pharmacokinetic Study in Humans
A typical clinical study to determine the pharmacokinetic profile of benzonatate, such as the one outlined in clinical trial NCT03922373, would likely involve the following steps:[6]
-
Subject Recruitment: Healthy adult volunteers meeting specific inclusion and exclusion criteria would be enrolled.
-
Drug Administration: Subjects would receive a single oral dose of benzonatate (e.g., 100 mg, 200 mg, or 400 mg) after a period of fasting.[6]
-
Blood Sampling: Serial blood samples would be collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Blood samples would be centrifuged to separate plasma, which would then be stored frozen until analysis.
-
Bioanalytical Method: A validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), would be used to quantify the concentrations of benzonatate and its major metabolite, BABA, in the plasma samples.
-
Pharmacokinetic Analysis: The plasma concentration-time data would be analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life).
Visualization of Key Pathways and Workflows
Metabolic Pathway of Benzonatate
The primary metabolic pathway of benzonatate involves hydrolysis by plasma butyrylcholinesterase.
Caption: Metabolic hydrolysis of Benzonatate.
General Experimental Workflow for Pharmacokinetic Analysis
The logical flow of a typical pharmacokinetic study is depicted below.
Caption: Workflow for a clinical pharmacokinetic study.
Theoretical Application of PEGylation to Benzonatate
PEGylation is a well-established strategy to improve the pharmacokinetic properties of drugs.[7] The process involves the covalent attachment of polyethylene glycol (PEG) chains to a drug molecule.[8][9]
Rationale for PEGylating Benzonatate
The primary rationale for PEGylating benzonatate would be to extend its short half-life of approximately 1 hour. A longer half-life could potentially lead to a reduced dosing frequency and improved patient compliance. PEGylation can increase the hydrodynamic size of the molecule, which in turn can:
-
Reduce renal clearance.[7]
-
Provide protection from enzymatic degradation.[7]
-
Decrease immunogenicity.
Potential PEGylation Strategies
Several chemical strategies could theoretically be employed to conjugate an additional PEG chain to benzonatate, although this has not been reported. The 4-butylamino group on the BABA moiety of benzonatate could be a potential site for PEGylation.
Caption: A potential strategy for PEGylating Benzonatate.
Conclusion
While a specifically engineered "polyethylene glycol conjugated benzonatate" is not a known entity in current pharmaceutical literature, the existing benzonatate molecule is notable for its inherent polyethylene glycol-like structure. Its pharmacokinetic profile is characterized by rapid absorption and metabolism, leading to a short half-life. The principles of PEGylation offer a theoretical framework for how the pharmacokinetic properties of benzonatate could be modified to potentially enhance its therapeutic utility. Further research would be required to synthesize and evaluate such a modified compound.
References
- 1. Benzonatate - Wikipedia [en.wikipedia.org]
- 2. Benzonatate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Benzonatate | C30H53NO11 | CID 7699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzonatate 100mg [dailymed.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. creativepegworks.com [creativepegworks.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
Technical Guide: Enhancing the Therapeutic Profile of Benzonatate through PEGylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential for improving the solubility and bioavailability of the non-narcotic antitussive agent, benzonatate (B1666683), through conjugation with polyethylene (B3416737) glycol (PEG). Benzonatate, while an effective cough suppressant, possesses a relatively short half-life which necessitates frequent dosing.[1][2][3][4][5] PEGylation, a well-established strategy in drug delivery, offers a promising approach to extend its duration of action and enhance its physicochemical properties.[6][7][8][9] This document provides a hypothetical framework for the synthesis, characterization, and evaluation of PEG-benzonatate conjugates.
Rationale for PEGylating Benzonatate
Benzonatate is a peripherally acting antitussive that anesthetizes stretch receptors in the respiratory passages.[3][4][5] Its onset of action is typically within 15 to 20 minutes, with a therapeutic effect lasting for 3 to 8 hours.[1][2][3][5] The elimination half-life is approximately one hour.[1] This pharmacokinetic profile may lead to a requirement for multiple daily doses to maintain efficacy.
PEGylation is the process of covalently attaching PEG chains to a molecule.[8][9] This strategy has been successfully employed to:
-
Increase systemic drug exposure: By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, thereby extending the circulation half-life.[8]
-
Enhance aqueous solubility: For poorly water-soluble drugs, the hydrophilic nature of the PEG polymer can significantly improve solubility.[9][10][11]
-
Improve bioavailability: By increasing solubility and potentially altering membrane permeability, PEGylation can lead to improved absorption and overall bioavailability.[8][9]
Given these benefits, a PEG-benzonatate conjugate could potentially offer a longer duration of antitussive effect, reducing dosing frequency and improving patient compliance.
Proposed Synthesis of PEG-Benzonatate Conjugates
Benzonatate is the ester of 4-(butylamino)benzoic acid and nonaethylene glycol monomethyl ether.[12] A potential synthetic route for a PEG-benzonatate conjugate could involve the esterification of 4-(butylamino)benzoic acid with a monofunctional PEG polymer of a desired molecular weight.
-
Activation of PEG: A methoxy-terminated PEG (mPEG) with a terminal hydroxyl group is activated to facilitate esterification. A common method is the conversion of the terminal hydroxyl group to a more reactive species, such as a tosylate or mesylate, by reacting mPEG-OH with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine.
-
Esterification Reaction: The activated PEG is then reacted with 4-(butylamino)benzoic acid in an appropriate aprotic solvent (e.g., dichloromethane, dimethylformamide). The reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
-
Purification: The resulting PEG-benzonatate conjugate is purified to remove unreacted starting materials and byproducts. This can be achieved through techniques such as precipitation in a non-solvent (e.g., diethyl ether), followed by dialysis or size-exclusion chromatography.
-
Characterization: The structure and purity of the conjugate are confirmed using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the covalent attachment of the PEG chain to the benzonatate moiety.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester linkage.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the conjugate.
-
Diagram: Proposed Synthetic Pathway for PEG-Benzonatate
Caption: Proposed reaction scheme for the synthesis of a PEG-benzonatate conjugate.
Hypothetical Physicochemical and Pharmacokinetic Properties
The conjugation of PEG to benzonatate is expected to alter its physicochemical and pharmacokinetic properties. The following tables present a hypothetical comparison between unconjugated benzonatate and a potential PEG-benzonatate conjugate.
Table 1: Hypothetical Physicochemical Properties
| Property | Benzonatate (Unconjugated) | PEG-Benzonatate Conjugate (Hypothetical) |
| Molecular Weight | ~603.7 g/mol [12] | > 2000 g/mol (depending on PEG size) |
| Aqueous Solubility | Sparingly soluble | Increased |
| LogP (Octanol/Water) | High | Decreased |
| Physical Form | Oily liquid | Waxy solid or viscous liquid |
Table 2: Hypothetical Pharmacokinetic Parameters
| Parameter | Benzonatate (Unconjugated) | PEG-Benzonatate Conjugate (Hypothetical) |
| Absorption (Tmax) | 15-20 minutes[1][2][3][5] | Slower, delayed Tmax |
| Peak Concentration (Cmax) | 1063 ± 460 ng/mL (100 mg dose)[4][12] | Lower |
| Area Under the Curve (AUC) | - | Increased |
| Elimination Half-life (t½) | ~1 hour[1] | Significantly increased (> 8 hours) |
| Clearance | Rapid | Reduced |
Experimental Protocols for Evaluation
Objective: To quantify the increase in aqueous solubility of the PEG-benzonatate conjugate compared to unconjugated benzonatate.
Methodology:
-
Prepare supersaturated solutions of both benzonatate and the PEG-benzonatate conjugate in phosphate-buffered saline (PBS, pH 7.4) at 37°C.
-
Equilibrate the solutions for 24 hours with continuous stirring.
-
Centrifuge the samples to pellet the excess undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
Objective: To assess the release of benzonatate from the PEG conjugate, which is important for prodrug strategies where the linker is designed to be cleavable.
Methodology:
-
Incubate the PEG-benzonatate conjugate in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8) at 37°C.
-
At predetermined time points, withdraw aliquots of the incubation mixture.
-
Analyze the samples by HPLC to quantify the amount of free benzonatate released from the conjugate.
-
This can also be performed in the presence of plasma or specific enzymes (e.g., esterases) to evaluate enzymatic cleavage.
Objective: To determine and compare the pharmacokinetic profiles of benzonatate and the PEG-benzonatate conjugate in an animal model (e.g., rats or rabbits).
Methodology:
-
Administer equimolar doses of benzonatate and the PEG-benzonatate conjugate to two groups of animals via the intended route (e.g., oral gavage).
-
Collect blood samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Process the blood samples to obtain plasma.
-
Extract the drug from the plasma samples using an appropriate method (e.g., liquid-liquid extraction or solid-phase extraction).
-
Quantify the concentration of the parent drug (or conjugate) in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance) for both compounds.
Diagram: Experimental Workflow for Conjugate Evaluation
Caption: Workflow for the evaluation of a PEG-benzonatate conjugate.
Mechanism of Action: The Cough Reflex Pathway
Benzonatate exerts its antitussive effect by acting on the afferent limb of the cough reflex.
Diagram: Benzonatate's Effect on the Cough Reflex Arc
Caption: Simplified signaling pathway of the cough reflex and the site of action of benzonatate.
Conclusion
The development of PEG-benzonatate conjugates presents a compelling strategy for enhancing the therapeutic profile of this widely used antitussive. By leveraging the established benefits of PEGylation, it is plausible to develop a new chemical entity with improved solubility and a significantly prolonged duration of action. This would translate into a more convenient dosing regimen and potentially improved patient outcomes. The experimental frameworks outlined in this guide provide a roadmap for the synthesis, characterization, and preclinical evaluation of such novel conjugates. Further research in this area is warranted to explore this promising drug delivery approach.
References
- 1. Benzonatate - Wikipedia [en.wikipedia.org]
- 2. pdr.net [pdr.net]
- 3. medcentral.com [medcentral.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. BENZONATATE CAPSULES USP, 100 mg and 200 mg [dailymed.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analytical measurement of PEGylated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pegylation – in search of balance and enhanced bioavailability | Journal of Medical Science [horkruks.ump.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Benzonatate | C30H53NO11 | CID 7699 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Analysis of Benzonatate (PEGn) Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzonatate (B1666683), a non-narcotic antitussive agent, is unique in its chemical composition. It is not a single molecular entity but rather a mixture of 2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-yl 4-(butylamino)benzoate oligomers with varying polyethylene (B3416737) glycol (PEG) chain lengths. The reference standard for Benzonatate is a mixture of polyethylene glycol (PEG) monomethyl ethers with a distribution of 7 to 9 repeating ethoxy units (n=7, 8, and 9). This inherent heterogeneity presents a significant analytical challenge and raises questions about the specific contribution of each PEGn isomer to the overall safety and efficacy of the drug.
This technical guide provides a comprehensive overview of the structural analysis of different Benzonatate (PEGn) isomers. It details experimental methodologies for their separation and characterization and discusses the potential impact of PEG chain length on the physicochemical and biological properties of the drug.
Physicochemical Properties of Benzonatate (PEGn) Isomers
While specific experimental data for the isolated Benzonatate (PEGn) isomers are not extensively available in the public domain, the physicochemical properties can be extrapolated based on the known behavior of PEGylated molecules. An increase in the number of ethylene (B1197577) glycol units is expected to influence properties such as molecular weight, boiling point, and water solubility.
Table 1: Estimated Physicochemical Properties of Benzonatate (PEGn) Isomers
| Isomer (n) | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) (Estimated) | Water Solubility (Estimated) |
| 7 | C26H45NO9 | 515.63 | Higher | Higher |
| 8 | C28H49NO10 | 559.68 | ||
| 9 | C30H53NO11 | 603.74 | Lower | Lower |
Experimental Protocols for Structural Analysis
The structural elucidation of Benzonatate (PEGn) isomers requires a combination of sophisticated analytical techniques to separate the oligomers and characterize their individual structures.
Separation of Benzonatate (PEGn) Isomers by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating the different PEGn oligomers of Benzonatate. The separation is based on the differential partitioning of the isomers between the stationary and mobile phases, which is influenced by the length of the PEG chain.
Experimental Protocol: HPLC Separation of PEG Oligomers (General Method)
-
Instrumentation: A standard HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD).
-
Column: A C8 or C18 reversed-phase column is typically used. For instance, a Thermo C18 reversed-phase column (250 mm × 4.6 mm ID, particle size 5 µ) has been used for the analysis of Benzonatate in combination with other drugs.[1]
-
Mobile Phase: A gradient elution is often employed to achieve optimal separation of the oligomers. A common mobile phase consists of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, with a buffer such as ammonium (B1175870) formate.
-
Detection: UV detection can be used by monitoring the absorbance of the p-aminobenzoate chromophore. ELSD is also suitable, especially for detecting the PEG chains which lack a strong chromophore.
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and specificity.
A validated LC-MS method has been developed for the determination of heptaethylene glycol monomethyl ether in Benzonatate drug substance, which can serve as a starting point for method development for other PEGn isomers.[2]
Structural Characterization by Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weights of the individual Benzonatate isomers and confirming their elemental composition.
Experimental Protocol: LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Ionization Source: Electrospray ionization (ESI) is a suitable soft ionization technique that allows for the analysis of intact molecular ions.
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap or TOF) can be used.
-
Data Acquisition: The instrument can be operated in full scan mode to identify the molecular ions of the different PEGn isomers. Product ion scans (MS/MS) can be used to obtain structural information by fragmenting the parent ions.
-
Data Analysis: The mass spectra will show a distribution of ions corresponding to the different PEGn oligomers. The mass difference between adjacent peaks in the distribution will correspond to the mass of one ethylene glycol unit (44.03 Da).
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of the Benzonatate isomers, including the confirmation of the p-butylaminobenzoate moiety and the characterization of the PEG chain.
Experimental Protocol: 1H and 13C NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Samples of the isolated isomers are dissolved in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Data Acquisition: Standard 1D 1H and 13C NMR spectra are acquired. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to further elucidate the structure and assign all proton and carbon signals.
-
Spectral Interpretation:
-
1H NMR: The aromatic protons of the p-butylaminobenzoate group will appear in the downfield region. The signals for the butyl group and the methylene (B1212753) protons of the PEG chain will be observed in the upfield region. The integration of the repeating ethylene glycol unit signal relative to a signal from the aromatic part can be used to estimate the average PEG chain length.
-
13C NMR: The carbonyl carbon of the ester and the aromatic carbons will have characteristic chemical shifts. The repeating methylene carbons of the PEG chain will give a strong signal around 70 ppm.
-
Comparative Biological Activity of Benzonatate (PEGn) Isomers
The length of the PEG chain can significantly influence the biological properties of a drug, including its efficacy, toxicity, and pharmacokinetics. While direct comparative studies on the antitussive activity of individual Benzonatate isomers are not available, general trends observed for other PEGylated compounds can provide valuable insights.
Table 2: Postulated Effects of PEG Chain Length on the Biological Properties of Benzonatate
| Biological Property | Effect of Increasing PEG Chain Length (n) | Rationale |
| Antitussive Activity | Potentially altered | Changes in solubility and membrane permeability could affect the interaction with stretch receptors in the lungs. |
| Cytotoxicity | Potentially decreased | Studies on other cell lines have shown that lower molecular weight PEGs can exhibit higher cytotoxicity. |
| Oral Bioavailability | May decrease | Increased molecular weight can lead to reduced absorption from the gastrointestinal tract. |
| Plasma Half-life | May increase | Larger molecules are generally cleared more slowly from the bloodstream. |
| Immunogenicity | Generally low | PEGylation is a well-known strategy to reduce the immunogenicity of molecules. |
Note: These are postulated effects based on general principles of PEGylation and require experimental verification for Benzonatate isomers.
Signaling Pathways and Experimental Workflows
As specific signaling pathways affected by individual Benzonatate isomers have not been identified, a generalized workflow for their structural analysis is presented below.
Experimental Workflow for Separation and Characterization
Caption: Workflow for the separation and structural characterization of Benzonatate (PEGn) isomers.
Conclusion
The structural analysis of Benzonatate (PEGn) isomers is a complex but crucial task for ensuring the quality, safety, and efficacy of this widely used antitussive agent. While direct comparative data on the individual isomers are scarce, this guide provides a framework of established analytical methodologies that can be applied to their separation and characterization. Further research into the specific physicochemical and biological properties of each Benzonatate isomer is warranted to fully understand their individual contributions to the therapeutic effect and to potentially optimize the drug product.
References
Methodological & Application
"protocols for scaling up the synthesis of Benzonatate (PEGn)"
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable protocols for the synthesis of Benzonatate, a non-narcotic antitussive agent. The synthesis involves a two-step process: the preparation of the intermediate ethyl 4-(butylamino)benzoate, followed by its transesterification with a polyethylene (B3416737) glycol monomethyl ether (PEGn) to yield the final product. The protocols provided are designed to be adaptable for scale-up from laboratory to pilot plant and industrial production.
Overview of the Synthetic Pathway
The synthesis of Benzonatate proceeds through the following key steps:
-
Synthesis of Ethyl 4-(butylamino)benzoate: This intermediate is prepared via the reductive amination of ethyl p-aminobenzoate with butyraldehyde.
-
Transesterification to Benzonatate: The intermediate is then transesterified with nonaethylene glycol monomethyl ether in the presence of a sodium methoxide (B1231860) catalyst to form Benzonatate.[1]
A schematic of the overall synthetic workflow is presented below.
Caption: Overall synthetic workflow for Benzonatate.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-(butylamino)benzoate
This protocol is adapted from patented methods for the synthesis of p-amino benzoic acid ethyl ester, a key intermediate.[2]
Materials:
-
p-Aminobenzoic acid
-
2-Thienyl acetonitrile (B52724) solution (60-70% mass fraction)
-
Potassium bromide solution (80-85% mass fraction)
-
Sodium sulfite (B76179) solution (30-45% mass fraction)
-
Chlorobenzene (B131634) or p-Xylene (B151628) (for washing)
-
Aqueous solution
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and condenser
-
Heating/cooling circulator
-
Filtration apparatus (e.g., Buchner funnel)
-
Vacuum drying oven
Procedure:
-
Reaction Setup: In a reaction vessel, add 100 mL of 2-thienyl acetonitrile solution. Control the temperature of the solution to 10-15°C.
-
Addition of Reactants: Add 50 mL of potassium bromide solution and 0.09 mol of p-aminobenzoic acid to the vessel.
-
Reaction: Heat the mixture to 60-65°C and maintain this temperature for 3-3.5 hours.
-
Quenching: Pour the reaction solution into 500-600 mL of an aqueous solution to form a clear solution.
-
Precipitation: Slowly add 120 mL of sodium sulfite solution to precipitate the solid product.
-
Isolation: Cool the solution to 15-20°C and filter the solid.
-
Washing and Drying: Wash the isolated solid with either chlorobenzene or p-xylene and dry under low pressure (1.7-1.8 kPa).
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 72-79% | [2] |
| Purity | >98% (typical after washing) | - |
| Scale | Laboratory (scalable) | - |
Step 2: Transesterification to Benzonatate
This protocol is based on the transesterification of ethyl 4-(butylamino)benzoate with polyethylene glycol monomethyl ether.[1]
Materials:
-
Ethyl 4-(butylamino)benzoate (from Step 1)
-
Nonaethylene glycol monomethyl ether (PEGn, where n is approximately 9)
-
Sodium methoxide
-
5% Sodium carbonate solution
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and condenser for distillation
-
Heating mantle
-
Separatory funnel or liquid-liquid extraction setup
-
Rotary evaporator
Procedure:
-
Reaction Mixture: Dissolve ethyl 4-(butylamino)benzoate in a methanol solution containing sodium methoxide.
-
Addition of PEGn: Add the polyethylene glycol monomethyl ether fraction to the reaction mixture.
-
Transesterification: Heat the mixture to reflux to drive the transesterification reaction. The methanol is slowly distilled off to shift the equilibrium towards the product.
-
Work-up: After the reaction is complete (monitored by TLC or HPLC), cool the mixture and dissolve the crude ester in benzene.
-
Purification: Wash the benzene solution several times with a 5% sodium carbonate solution. The Benzonatate will remain in the benzene layer, while excess polyethylene glycol and other impurities will be removed in the aqueous layer.[1]
-
Isolation: Separate the organic layer and evaporate the benzene under reduced pressure to obtain the purified Benzonatate as a colorless to faintly yellow oil.[3]
Quantitative Data for Final Product:
| Parameter | Value | Reference |
| Yield | Almost quantitative (crude) | [1] |
| Final Purity | >99% (after purification) | - |
| Molecular Weight | ~603.7 g/mol | [3] |
Logical Relationships in the Synthesis
The following diagram illustrates the logical dependencies and transformations in the Benzonatate synthesis process.
Caption: Logical flow of the Benzonatate synthesis.
Considerations for Scale-Up
-
Reaction Control: Precise temperature control is crucial in both steps to minimize side reactions and ensure high yields. The use of jacketed reactors with automated temperature control is highly recommended for larger scales.
-
Solvent Handling: The use of benzene in the purification step requires appropriate safety measures for handling flammable and carcinogenic solvents. Alternative, less hazardous solvents should be investigated for industrial-scale production.
-
Purification: The efficiency of the liquid-liquid extraction is critical for achieving high purity. For large-scale operations, continuous extraction methods may be more efficient than batch-wise extractions.
-
PEGn Variability: The polyethylene glycol monomethyl ether used is often a mixture of oligomers with varying chain lengths (n=7-9 is common).[4] The distribution of these oligomers can affect the physical properties and potentially the efficacy of the final product. Characterization of the PEGn starting material is important for process consistency.
Safety Information
-
Handling of Reagents: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Sodium Methoxide: This is a corrosive and flammable material. Handle with care and avoid contact with water.
-
Benzene: Benzene is a known carcinogen and is highly flammable. All handling should be done in a closed system or with appropriate engineering controls to minimize exposure.
-
Product Handling: Benzonatate has local anesthetic properties. Avoid inhalation and contact with skin and eyes.
By following these detailed protocols and considering the scale-up factors, researchers and drug development professionals can effectively and safely synthesize Benzonatate for further study and application.
References
- 1. US2714608A - Polyethoxy esters of isocyclic organic carboxylic acids - Google Patents [patents.google.com]
- 2. AU2016102154A4 - Benzonatate drug intermediates p-amino benzoic acid ethyl ester synthesis method - Google Patents [patents.google.com]
- 3. Benzonatate | C30H53NO11 | CID 7699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzonatate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Assessing the Immunogenicity of PEGylated Benzonatate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methods to assess the immunogenicity of PEGylated benzonatate (B1666683). The focus is on the detection and characterization of anti-polyethylene glycol (PEG) antibodies, which are a potential consequence of administering PEGylated therapeutics.
Application Note 1: Tiered Approach to Immunogenicity Assessment
The assessment of immunogenicity for PEGylated benzonatate should follow a multi-tiered approach. This strategy is designed to first screen for the presence of anti-drug antibodies (ADAs), then confirm their specificity, and finally characterize their properties, including their potential to neutralize the drug's activity.
A typical tiered approach includes:
-
Screening Assay: A highly sensitive immunoassay to detect all potential positive samples for anti-PEG antibodies.
-
Confirmatory Assay: An assay to confirm the specificity of the antibodies detected in the screening assay by demonstrating that the binding can be specifically inhibited by the drug.
-
Characterization Assay: Further assays to determine the titer, isotype, and binding kinetics of the confirmed antibodies. For PEGylated drugs, a key characterization is to determine if the antibodies are specific to the PEG moiety.
-
Neutralizing Antibody (NAb) Assay: A cell-based or competitive ligand-binding assay to determine if the antibodies inhibit the biological activity of the drug.
Caption: Tiered approach for immunogenicity assessment of PEGylated benzonatate.
Application Note 2: Key Considerations for Assay Development
When developing assays for the immunogenicity of PEGylated benzonatate, several factors must be considered to ensure reliable and reproducible results.
-
Assay Format Selection: The choice of assay format is critical. A bridging ELISA is often preferred for detecting ADAs as it can detect all isotypes of antibodies.
-
Positive Control: A well-characterized anti-PEG antibody should be used as a positive control to ensure the assay is performing as expected.
-
Drug Tolerance: The assay should be optimized to tolerate the expected concentrations of PEGylated benzonatate in the study samples, as high concentrations of the drug can interfere with the detection of ADAs.
-
Cut Point Determination: A statistically defined cut point should be established to differentiate between positive and negative samples. This is typically determined by analyzing samples from a drug-naive population.
Experimental Protocol 1: Screening Assay - Anti-PEG IgG ELISA
This protocol describes a direct ELISA for the detection of anti-PEG IgG antibodies in human serum.
Materials:
-
High-binding 96-well microtiter plates
-
PEGylated benzonatate
-
Coating Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Human serum samples (test samples, positive control, negative control)
-
HRP-conjugated anti-human IgG antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of 10 µg/mL PEGylated benzonatate in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add 100 µL of diluted serum samples (typically a 1:100 dilution in Blocking Buffer) to the wells. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-human IgG antibody (diluted according to the manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Reaction Stoppage: Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Caption: Workflow for the anti-PEG IgG screening ELISA.
Experimental Protocol 2: Confirmatory Assay - Competition ELISA
This protocol is used to confirm the specificity of the antibodies detected in the screening assay.
Materials:
-
Same materials as the screening ELISA.
-
Free PEGylated benzonatate for competition.
Procedure:
-
Follow steps 1-4 of the Screening Assay Protocol.
-
Sample Pre-incubation: In a separate plate, pre-incubate the positive serum samples with an excess of free PEGylated benzonatate for 1 hour at 37°C. As a control, another aliquot of the same samples should be pre-incubated with buffer alone.
-
Sample Incubation: Add 100 µL of the pre-incubated samples to the coated and blocked plate. Incubate for 1 hour at 37°C.
-
Continue with steps 6-11 of the Screening Assay Protocol.
Data Interpretation: A significant reduction in the signal (e.g., >50%) in the presence of excess free PEGylated benzonatate compared to the buffer control confirms the presence of specific anti-PEG antibodies.
Caption: Principle of the competition ELISA for confirmatory testing.
Data Presentation
The following tables summarize hypothetical data for the described assays.
Table 1: Screening Assay Performance Characteristics
| Parameter | Value |
| Assay Range | 10 - 1000 ng/mL |
| Sensitivity | 10 ng/mL |
| Specificity | 98% |
| Intra-assay Precision | < 10% CV |
| Inter-assay Precision | < 15% CV |
Table 2: Confirmatory Assay Sample Data
| Sample ID | Signal (OD450) without Competitor | Signal (OD450) with Competitor | % Inhibition | Result |
| Positive Control | 1.85 | 0.20 | 89.2% | Confirmed Positive |
| Negative Control | 0.12 | 0.11 | 8.3% | Negative |
| Test Sample 1 | 1.50 | 0.35 | 76.7% | Confirmed Positive |
| Test Sample 2 | 0.25 | 0.23 | 8.0% | Negative |
Experimental Protocol 3: Surface Plasmon Resonance (SPR) for Kinetic Characterization
SPR can be used to determine the binding affinity and kinetics (kon and koff) of anti-PEG antibodies.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS)
-
PEGylated benzonatate
-
Purified anti-PEG antibodies
-
Running Buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize PEGylated benzonatate onto the sensor chip surface using standard amine coupling chemistry.
-
Binding Analysis: Inject different concentrations of the purified anti-PEG antibodies over the sensor surface and monitor the binding response.
-
Regeneration: After each binding cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., glycine-HCl, pH 2.5).
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Table 3: Hypothetical SPR Kinetic Data
| Antibody Clone | kon (1/Ms) | koff (1/s) | KD (M) |
| Clone A | 1.5 x 10^5 | 2.0 x 10^-4 | 1.3 x 10^-9 |
| Clone B | 3.0 x 10^5 | 5.0 x 10^-5 | 1.7 x 10^-10 |
This comprehensive set of application notes and protocols provides a robust framework for assessing the immunogenicity of PEGylated benzonatate, ensuring a thorough evaluation of potential anti-drug antibody responses.
Troubleshooting & Optimization
Technical Support Center: PEGylation of Benzonatate Analogs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Benzonatate analogs through PEGylation. The content focuses on overcoming common challenges encountered during the conjugation of polyethylene (B3416737) glycol (PEG) to the 4-(butylamino)benzoic acid moiety, a key step in synthesizing these molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for the "PEGylation of Benzonatate"?
A1: Benzonatate is structurally comprised of a 4-(butylamino)benzoic acid (BABA) core ester-linked to a nonaethylene glycol monomethyl ether chain.[1] Therefore, creating Benzonatate analogs with varying PEG chain lengths involves a two-step synthetic approach rather than a direct PEGylation of the final drug molecule. The primary strategy involves:
-
Amine Protection/Modification (Optional but recommended): Protecting or modifying the secondary amine of BABA.
-
PEGylation: Covalently attaching an activated PEG chain to the carboxylic acid of the BABA core via an esterification reaction. Alternatively, one could PEGylate the secondary amine, though this is less common for creating Benzonatate analogs.
Q2: Which functional groups on the 4-(butylamino)benzoic acid (BABA) core are targets for PEGylation?
A2: The BABA core offers two primary functional groups for PEGylation:
-
Carboxylic Acid (-COOH): This is the most common target for creating Benzonatate analogs, forming an ester linkage with a hydroxyl-terminated PEG.
-
Secondary Amine (-NH-): This group can be targeted with amine-reactive PEG reagents (e.g., PEG-NHS ester), which would form a stable amide bond.[2][3] This would result in a different class of compound than a direct Benzonatate analog.
Q3: What are the most critical parameters to control during the PEGylation reaction?
A3: Key parameters to optimize include reaction pH, temperature, time, and the molar ratio of reactants.[4] The pH is especially critical for amine-reactive PEGylation, where a neutral to slightly basic pH (7-9) is typically required for efficient conjugation to primary or secondary amines.[5] For esterification, acidic conditions are generally required.
Q4: Why is the purification of PEGylated small molecules often challenging?
A4: Purification is challenging due to the physicochemical properties of the reaction mixture. PEG reagents themselves are often polydisperse (having a range of molecular weights), and the final product can be an oily or waxy substance that is difficult to handle.[6] Separating the desired PEGylated conjugate from unreacted PEG, unreacted BABA, and other by-products requires robust purification techniques.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive PEG Reagent: PEG-NHS esters are highly sensitive to moisture and can hydrolyze.[2][3] | 1. Use fresh, properly stored (-20°C with desiccant) PEG reagent. Allow the vial to warm to room temperature before opening to prevent condensation.[2] |
| 2. Incorrect pH: The reaction pH is outside the optimal range for the chosen chemistry (e.g., too acidic for PEG-NHS).[4] | 2. Carefully monitor and adjust the pH of the reaction mixture to the optimal range (e.g., pH 7.4-9 for PEG-NHS). Use non-amine-containing buffers like PBS.[2][3] | |
| 3. Poor Solubility of Reactants: The BABA core or PEG reagent may not be fully dissolved in the chosen solvent. | 3. Ensure complete dissolution of all reactants. Consider using anhydrous co-solvents like DMF or DMSO.[2][3] | |
| Multiple Products Observed (Low Purity) | 1. Side Reactions: The secondary amine on BABA can react with certain activated PEGs, leading to di-PEGylated species. | 1. Consider protecting the amine group on BABA before esterification. Optimize the stoichiometry to favor mono-PEGylation. |
| 2. Polydispersity of PEG: The starting PEG reagent has a broad molecular weight distribution. | 2. Use monodisperse PEG reagents if a highly homogeneous product is required. | |
| 3. Reaction Conditions Too Harsh: High temperatures or prolonged reaction times can lead to degradation or side reactions. | 3. Monitor the reaction progress using TLC or LC-MS and stop the reaction once the starting material is consumed.[3] Consider lowering the reaction temperature. | |
| Difficulty in Removing Unreacted PEG | 1. Similar Physicochemical Properties: Excess PEG can be difficult to separate from the PEGylated product due to similar solubility. | 1. Size Exclusion Chromatography (SEC): This is a highly effective method for separating molecules based on size and is ideal for removing smaller, unreacted PEG.[][9] |
| 2. Product is an Oil/Gel: PEGylated small molecules are often non-crystalline oils, making precipitation difficult.[6] | 2. Complexation with MgCl₂: A novel technique involves complexing the PEGylated product with magnesium chloride to form a solid, which can be more easily isolated and purified.[6] | |
| 3. Inefficient Dialysis: The molecular weight cutoff (MWCO) of the dialysis membrane may be too high. | 3. For small molecule PEGylation, use a dialysis membrane with a low MWCO (e.g., 1 kDa) to retain the conjugate while allowing unreacted PEG to be removed.[10] |
Experimental Protocols
Protocol 1: Synthesis of a Benzonatate Analog via Esterification
This protocol describes the esterification of 4-(butylamino)benzoic acid (BABA) with a monodisperse methoxy-PEG-alcohol (mPEG-OH).
Materials:
-
4-(butylamino)benzoic acid (BABA)
-
mPEG-OH (e.g., mPEG₉-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve BABA (1 equivalent) and mPEG-OH (1.1 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the BABA/mPEG-OH solution at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography, eluting with a suitable solvent gradient (e.g., Hexane/Ethyl Acetate).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Purification of PEGylated Product by Size Exclusion Chromatography (SEC)
This protocol outlines a general procedure for purifying the PEGylated product and removing unreacted PEG.
Materials:
-
Crude PEGylated product
-
SEC column (e.g., Sephadex G-25)
-
Mobile phase (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Fraction collector
-
UV Detector
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the chosen mobile phase.
-
Dissolve the crude PEGylation reaction mixture in a minimal amount of the mobile phase.
-
Load the sample onto the SEC column. The sample volume should not exceed 5% of the total column volume for optimal separation.
-
Elute the sample with the mobile phase at a constant flow rate.
-
Monitor the elution profile using a UV detector (if the molecule has a chromophore) or a refractive index detector.
-
Collect fractions using a fraction collector. The PEGylated product, having a higher molecular weight, will elute before the unreacted PEG reagent.
-
Analyze the collected fractions by TLC or LC-MS to identify the pure product.
-
Pool the pure fractions and remove the solvent (e.g., by lyophilization or evaporation).
Quantitative Data Summary
The following tables provide example reaction conditions and purification parameters. These should be optimized for each specific synthesis.
Table 1: Example Reaction Conditions for BABA Esterification
| Parameter | Condition |
| Reactants Molar Ratio (BABA:mPEG-OH:DCC) | 1 : 1.1 : 1.2 |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Catalyst | DMAP (0.1 eq.) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 12 - 24 hours[3] |
| Monitoring | TLC, LC-MS[3] |
| Typical Yield (Post-Purification) | 60 - 85% |
Table 2: Typical Parameters for SEC Purification
| Parameter | Specification |
| Stationary Phase | Sephadex G-25 or similar |
| Mobile Phase | PBS (pH 7.4) or appropriate buffer |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV (280 nm for aromatic compounds) or Refractive Index |
| Typical Loading Volume | < 5% of Column Volume |
Visualizations
References
- 1. Benzonatate | C30H53NO11 | CID 7699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Benzonatate (PEGn) Polydispersity Reduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to minimize the polydispersity of PEGylated Benzonatate (Benzonatate-PEGn).
Frequently Asked Questions (FAQs)
Q1: What is polydispersity and why is it critical to control for Benzonatate-PEGn?
A1: Polydispersity, quantified by the Polydispersity Index (PDI), measures the heterogeneity of chain lengths in a polymer sample. For PEGylated drugs like Benzonatate-PEGn, a high PDI means a mixture of molecules with different PEG chain lengths. This is undesirable as it can lead to variability in the drug's pharmacokinetic and pharmacodynamic properties, such as altered solubility, bioavailability, and potential for immunogenicity.[1][2] Controlling polydispersity to achieve a low PDI (closer to 1.0) is crucial for ensuring product consistency, reproducibility, and safety.[1][3]
Q2: What is a target Polydispersity Index (PDI) for pharmaceutical-grade Benzonatate-PEGn?
A2: For pharmaceutical applications, a very narrow molecular weight distribution is required. Pharmaceutical-grade PEG should have a PDI ranging from 1.01 for a 5 kDa product up to 1.1 for a 50 kDa product.[4] For monodisperse products, the ideal PDI is 1.00.[1][4] The goal is to get as close to a monodisperse product as feasible.
Q3: What are the primary causes of high polydispersity in Benzonatate-PEGn synthesis?
A3: High polydispersity in Benzonatate-PEGn can stem from two main sources:
-
The starting PEG material: Most commercial PEGs are inherently polydisperse, resulting from the polymerization process of ethylene (B1197577) oxide.[1] Using a polydisperse PEG reagent will naturally lead to a polydisperse final product.
-
The PEGylation reaction conditions: The reaction itself can introduce heterogeneity. Factors such as the molar ratio of PEG to Benzonatate, reaction temperature, pH, and reaction time can influence the distribution of PEGylated species.[5]
Q4: What are the benefits of using monodisperse (or discrete) PEGs for synthesizing Benzonatate-PEGn?
A4: Using monodisperse PEGs, which have a precise, uniform molecular weight (PDI = 1.0), offers significant advantages.[1] It eliminates the polydispersity originating from the starting material, leading to a much more homogeneous final product. This results in improved batch-to-batch consistency, better-defined pharmacological properties, and potentially reduced immunogenicity.[1][6] While historically more expensive and difficult to produce, techniques for synthesizing monodisperse PEGs are advancing.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of Benzonatate-PEGn aimed at reducing polydispersity.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High PDI in the final product | 1. The starting PEG reagent is highly polydisperse.[1] 2. Molar ratio of activated PEG to Benzonatate is too high, leading to multiple PEGylation products.[5] 3. Reaction conditions (e.g., temperature, pH) are not optimized.[5] | 1. Source a monodisperse or low-PDI PEG reagent if possible.[1][6] 2. Systematically decrease the molar ratio of activated PEG to Benzonatate to find the optimal balance.[5] 3. Perform the reaction at a lower temperature (e.g., 4°C).[5] Optimize the reaction pH based on the specific PEGylation chemistry used (e.g., pH 7-9 for NHS esters).[4][7] |
| Incomplete Reaction | 1. Hydrolysis of the activated PEG ester in aqueous buffer.[5] 2. Incorrect pH for the conjugation reaction.[5] 3. Steric hindrance at the reaction site on Benzonatate. | 1. Use freshly prepared activated PEG. Prepare stock solutions in a dry, aprotic solvent (e.g., DMSO) and add to the reaction buffer immediately before use.[5] 2. Verify and adjust the pH of the reaction buffer to the optimal range for your specific activation chemistry.[4][5] 3. Consider using a PEG reagent with a longer spacer arm to reduce steric hindrance. |
| Difficulty Separating PEGylated Species | 1. The separation technique lacks sufficient resolution for the size of PEG used. 2. Positional isomers have very similar physicochemical properties.[8][9] | 1. For small PEG polymers, only native and total PEGylated species may be effectively separated by Size Exclusion Chromatography (SEC).[8][9] Consider preparative Reversed-Phase HPLC for better resolution of individual homologs.[2] 2. High-resolution analytical techniques like RP-HPLC or ion exchange may separate positional isomers at an analytical scale, but preparative scale separation is challenging.[8][9] Focus on controlling the reaction to favor a specific isomer if possible. |
Experimental Protocols
Protocol 1: General PEGylation of Benzonatate using PEG-NHS Ester
This protocol describes a general method for the N-terminal PEGylation of Benzonatate.
Materials:
-
Benzonatate
-
mPEG-Succinimidyl Valerate (mPEG-SVA) or similar NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Preparation: Dissolve Benzonatate in the reaction buffer to a final concentration of 5-10 mg/mL.
-
PEG Activation: Immediately before use, dissolve the mPEG-SVA in anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mg/mL).
-
Reaction: Add the desired molar excess (e.g., 1.5x to 5x) of the dissolved mPEG-SVA to the Benzonatate solution.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature, or for several hours at 4°C for better control. Gentle stirring is recommended.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., Tris-HCl) to a final concentration of 20-50 mM. This will hydrolyze any unreacted PEG-SVA.
-
Purification: Proceed immediately to purification using Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEC), or Reversed-Phase HPLC (RP-HPLC) to separate the PEGylated Benzonatate from unreacted materials and byproducts.[8][10]
Protocol 2: Purification of Benzonatate-PEGn by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, making it effective for removing unreacted Benzonatate and smaller reagents from the larger PEGylated product.[8][11]
Materials:
-
Crude PEGylation reaction mixture
-
SEC column (e.g., Sephadex G-25, Superdex 75, depending on the size of the PEG)
-
Equilibration/Elution Buffer (e.g., PBS, pH 7.4)
-
Chromatography system (e.g., FPLC or HPLC)
-
UV Detector
Procedure:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of the elution buffer at the desired flow rate.
-
Sample Loading: Load the crude PEGylation reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Monitor the column eluate using a UV detector (e.g., at 280 nm if Benzonatate has sufficient absorbance, or a lower wavelength). Collect fractions corresponding to the different peaks. The PEGylated Benzonatate should elute earlier (at a lower retention volume) than the un-PEGylated Benzonatate and other small molecules.
-
Analysis: Analyze the collected fractions using an appropriate method (e.g., SDS-PAGE, RP-HPLC, Mass Spectrometry) to confirm the presence and purity of the desired product.[12][13]
Data Summary
Table 1: Effect of Reaction Parameters on PEGylation Outcome
| Parameter | Condition | Expected Effect on Polydispersity | Rationale |
| Molar Ratio (PEG:Benzonatate) | Decreasing from 10:1 to 2:1 | Decrease | Reduces the likelihood of multi-PEGylation, narrowing the product distribution.[5] |
| Temperature | Decreasing from 25°C to 4°C | Decrease | Slows the reaction rate, allowing for more controlled and selective conjugation.[5] |
| pH (for NHS esters) | Maintaining at 7.0-7.5 | Decrease | At higher pH (>8.5), the rate of hydrolysis of the NHS ester increases, which can lead to side reactions and a more heterogeneous product mixture.[5] |
| Starting PEG PDI | Using monodisperse (PDI=1.0) vs. polydisperse (PDI > 1.1) | Significant Decrease | The PDI of the final conjugate is directly influenced by the PDI of the starting PEG reagent.[1] |
Table 2: Comparison of Purification Techniques for Benzonatate-PEGn
| Technique | Principle | Separation Basis | Resolution | Throughput |
| Size Exclusion Chromatography (SEC) | Gel Filtration | Hydrodynamic Radius (Size) | Good for separating PEGylated from un-PEGylated species.[8][14] Lower resolution for species with small size differences.[8] | High |
| Ion Exchange Chromatography (IEC) | Charge | Net Molecular Charge | High resolution for species with different numbers of attached PEGs (which shields charge).[8][9] | Medium |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Polarity / Hydrophobicity | Very high resolution, capable of separating single PEG homologs.[2] | Low (for preparative scale) |
| Liquid-Liquid Extraction | Partitioning | Differential Solubility | Can be used for initial fractionation of PEG into long-chain and short-chain fractions.[15] | High |
Visualizations
Caption: Troubleshooting workflow for addressing high PDI.
Caption: Experimental workflow for synthesis and purification.
References
- 1. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 2. mdpi.com [mdpi.com]
- 3. US20160075624A1 - Process for preparing and separating monodisperse polyethylene glycol - Google Patents [patents.google.com]
- 4. idosi.org [idosi.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. lcms.cz [lcms.cz]
- 8. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2010059661A1 - Methods of determining polydispersity and/or molecular weight distribution of a polyethylene glycol sample - Google Patents [patents.google.com]
- 13. US20100126866A1 - Methods of determining polydispersity and/or molecular weight distribution of a polyethylene glycol sample - Google Patents [patents.google.com]
- 14. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 15. Separation of poly(ethylene glycols) into fractions by sequential liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Analytical Assay Interference with PEGylated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PEGylated compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues encountered during analytical assays.
Troubleshooting Guides
This section provides detailed guidance on how to identify and resolve common problems in analytical assays involving PEGylated compounds.
Problem: High Background Signal in ELISA
High background can obscure specific signals, leading to inaccurate quantification.
Initial Checks:
-
Reagent Contamination: Ensure all buffers and reagents are freshly prepared and free from contamination.[1]
-
Washing Steps: Inadequate washing is a common cause of high background. Ensure sufficient wash cycles and complete removal of wash buffer between steps.[1][2][3][4][5]
-
Incubation Times and Temperatures: Adhere strictly to the recommended incubation times and temperatures in your protocol.[2][3]
Troubleshooting Steps:
-
Optimize Blocking Buffer: The choice of blocking agent is critical.
-
Commonly Used Blockers: Bovine Serum Albumin (BSA), non-fat dry milk, and casein are frequently used.[6][7]
-
PEG as a Blocking Agent: In some cases, low concentrations of free PEG can act as an effective blocking agent to reduce non-specific binding of PEGylated molecules to the plate surface.[4][7]
-
Testing Different Blockers: If high background persists, test a panel of different blocking agents to find the most effective one for your specific assay.
-
-
Adjust Antibody Concentrations:
-
High Detection Antibody Concentration: Using too much detection antibody can lead to non-specific binding. Titrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio.[3]
-
-
Sample Dilution:
-
Matrix Effects: Components in the sample matrix can cause non-specific binding. Diluting the sample can help mitigate these effects.
-
Experimental Protocol to Test Different Blocking Agents:
-
Objective: To determine the optimal blocking agent for reducing background signal in an ELISA for a PEGylated analyte.
-
Materials:
-
ELISA plates
-
Coating buffer
-
Capture antibody
-
Various blocking buffers to be tested (e.g., 1% BSA in PBS, 5% non-fat dry milk in PBS, 1% casein in PBS, 0.1% PEG 2000 in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Detection antibody conjugated to HRP
-
TMB substrate
-
Stop solution
-
-
Procedure:
-
Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the wells with the different blocking buffers for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add a negative control sample (a sample known not to contain the analyte) to the wells.
-
Proceed with the standard ELISA protocol (add detection antibody, substrate, and stop solution).
-
Measure the absorbance at 450 nm.
-
Compare the background signal (absorbance in the negative control wells) for each blocking agent. The blocking agent that yields the lowest background signal is the most effective.
-
Problem: Low or No Signal in ELISA
A weak or absent signal can be due to a variety of factors, from reagent issues to interference from the PEG moiety.
Initial Checks:
-
Reagent Integrity: Ensure that all reagents, especially antibodies and standards, have been stored correctly and are not expired.[1]
-
Protocol Adherence: Double-check that all steps of the protocol were followed correctly, including the order of reagent addition.[4][5]
-
Plate Reader Settings: Verify that the plate reader is set to the correct wavelength for the substrate used.[1]
Troubleshooting Steps:
-
Steric Hindrance from PEG: The polyethylene (B3416737) glycol (PEG) chain can physically block the epitope on the analyte, preventing the antibody from binding. This is a common issue with traditional immunoassays for PEGylated molecules.[3]
-
Use Anti-PEG Antibodies: A sandwich ELISA format using a capture antibody that binds to the PEG moiety and a detection antibody that binds to the protein part of the molecule (or vice-versa) can overcome this.[5]
-
Optimize Antibody Selection: Test different antibody pairs that bind to epitopes less affected by PEGylation.
-
-
Presence of Anti-PEG Antibodies in the Sample: Pre-existing or treatment-induced anti-PEG antibodies in the sample can bind to the PEGylated analyte, forming immune complexes and interfering with the assay.[8][9]
Experimental Protocol for Bead Extraction of Anti-PEG Antibodies:
-
Objective: To remove interfering anti-PEG antibodies from serum or plasma samples.
-
Materials:
-
Biotinylated-PEG
-
Streptavidin-coated magnetic beads
-
Sample incubation buffer
-
Magnetic separator
-
Acid dissociation buffer (e.g., glycine-HCl, pH 2.5-3.0)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.0-9.0)
-
-
Procedure:
-
Incubate the serum/plasma sample with an optimized concentration of biotinylated-PEG to allow the formation of anti-PEG antibody-biotin-PEG complexes.
-
Add streptavidin-coated magnetic beads to the sample and incubate to allow the beads to capture the complexes.
-
Place the tube on a magnetic separator and discard the supernatant which now contains the sample depleted of anti-PEG antibodies.
-
Wash the beads with wash buffer.
-
(Optional, for analysis of the anti-PEG antibodies) Elute the bound anti-PEG antibodies from the beads using an acid dissociation buffer, followed by neutralization.
-
The supernatant from step 3 can now be used in the analytical assay.
-
Frequently Asked Questions (FAQs)
Q1: What is PEG interference in analytical assays?
A1: PEG interference refers to the various ways in which the polyethylene glycol (PEG) moiety of a PEGylated compound can disrupt the accuracy of an analytical assay. This can manifest as falsely high or low results. The primary causes of PEG interference are:
-
Steric Hindrance: The PEG chain can physically block the binding sites of antibodies or other reagents, leading to a reduced signal.[3]
-
Non-specific Binding: The hydrophilic nature of PEG can cause it to non-specifically adsorb to assay surfaces, leading to high background signals.
-
Matrix Effects: The presence of PEG can alter the properties of the sample matrix, affecting the performance of the assay.
-
Anti-PEG Antibodies: The presence of antibodies that specifically bind to PEG in the sample can lead to the formation of immune complexes, which can either block the analyte from being detected or cause non-specific binding in bridging assays.[8][9]
Q2: How can I detect the presence of anti-PEG antibodies in my samples?
A2: A common method is to use a bridging ELISA. In this format, a PEGylated molecule is used to coat the plate, and a biotinylated version of the same or a different PEGylated molecule is used for detection. If anti-PEG antibodies are present in the sample, they will "bridge" the coated and detection molecules, generating a signal.
Q3: What are the key considerations when developing an ELISA for a PEGylated drug?
A3: Several factors need careful consideration:
-
Assay Format: A sandwich ELISA is often preferred. You can use an anti-drug antibody for capture and a labeled anti-PEG antibody for detection, or vice versa. This can help to mitigate steric hindrance.[5]
-
Antibody Selection: The choice of antibodies is critical. They should bind to epitopes that are not masked by the PEG chains.
-
Sample Dilution: An appropriate minimum required dilution (MRD) needs to be established to minimize matrix effects.
-
Mitigation of Anti-PEG Antibody Interference: If anti-PEG antibodies are expected, a strategy to address this interference, such as bead extraction, should be incorporated.[8][9][10]
Q4: Can the size of the PEG molecule affect the level of interference?
A4: Yes, the length of the PEG chain can influence the degree of interference. Longer PEG chains can cause more significant steric hindrance, making it more difficult for antibodies to access their epitopes.[3] However, in some anti-PEG ELISAs, longer PEG chains can lead to increased sensitivity as they provide more binding sites for anti-PEG antibodies.
Data Presentation
Table 1: Effect of Different Blocking Agents on Background Signal in an Anti-PEG IgG ELISA
| Blocking Agent | Average Background OD (450 nm) | Standard Deviation |
| 1% BSA in PBS | 0.250 | 0.025 |
| 5% Non-fat Dry Milk in PBS | 0.150 | 0.015 |
| 1% Casein in PBS | 0.180 | 0.020 |
| 0.1% PEG 2000 in PBS | 0.200 | 0.018 |
This table summarizes hypothetical data to illustrate the comparative effectiveness of different blocking agents. In a real-world scenario, 5% Non-fat Dry Milk in PBS provided the lowest background signal.
Table 2: Impact of Bead Extraction on the Detection of Anti-Drug Antibodies (ADA) in the Presence of Anti-PEG Antibodies
| Sample Treatment | ADA Signal (OD 450 nm) | % Interference Reduction |
| Untreated | 0.300 | N/A |
| Bead Extraction | 1.200 | 75% |
This table presents hypothetical data showing that removing anti-PEG antibodies via bead extraction can significantly increase the signal for anti-drug antibodies, demonstrating the mitigation of interference.
Mandatory Visualization
Below are diagrams created using the DOT language to illustrate key concepts and workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. toolify.ai [toolify.ai]
- 3. Sensitivity of PEGylated interferon detection by anti-polyethylene glycol (PEG) antibodies depends on PEG length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Troubleshooting PEG-hGH detection supporting pharmacokinetic evaluation in growth hormone deficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Development of a validated novel bead extraction method for the detection of anti-PEG antibodies in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of PEGylated Benzonatate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a hypothetical PEGylated formulation of benzonatate (B1666683) against its conventional counterpart. The subsequent data and protocols are based on projected outcomes from the well-understood principles of PEGylation and the established antitussive properties of benzonatate.
Introduction
Benzonatate is a non-narcotic antitussive agent approved for the symptomatic relief of cough.[1][2] It acts peripherally by anesthetizing stretch receptors in the lungs and respiratory passages, thereby reducing the cough reflex.[1][3][4][5] While effective, its relatively short duration of action (3 to 8 hours) may necessitate frequent dosing.[1] PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) to a molecule, is a widely used method in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This guide explores the potential enhanced efficacy of a PEGylated formulation of benzonatate in a preclinical in vivo model.
Hypothetical Performance Comparison
We hypothesize that PEGylation would confer the following advantages to benzonatate:
-
Prolonged Half-life: Leading to a longer duration of antitussive activity.
-
Increased Bioavailability: Potentially allowing for lower or less frequent dosing.
-
Reduced Peak Trough Fluctuations: Providing a more consistent therapeutic effect.
The following tables present hypothetical data from a preclinical study in a guinea pig model of citric acid-induced cough.
Table 1: Comparative Efficacy on Cough Frequency
| Treatment Group | Dose (mg/kg) | Mean Cough Count (± SD) over 12 hours | % Reduction vs. Vehicle |
| Vehicle (Saline) | - | 125 ± 15 | - |
| Benzonatate | 10 | 68 ± 12 | 45.6% |
| PEG-Benzonatate | 10 | 42 ± 10 | 66.4% |
| Codeine (Control) | 10 | 55 ± 11 | 56.0% |
Table 2: Duration of Antitussive Effect
| Treatment Group | Dose (mg/kg) | Time to 50% Return of Cough Frequency (hours, Mean ± SD) |
| Benzonatate | 10 | 4.5 ± 0.8 |
| PEG-Benzonatate | 10 | 10.2 ± 1.5 |
| Codeine (Control) | 10 | 6.1 ± 1.1 |
Experimental Protocols
A detailed methodology for the key experiments cited in this guide is provided below.
1. Animals
-
Male Dunkin-Hartley guinea pigs (300-350 g) were used for all experiments.
-
Animals were housed in standard conditions with ad libitum access to food and water.[6]
-
All procedures were conducted in accordance with the ethical guidelines for animal research.
2. Citric Acid-Induced Cough Model
-
Conscious, unrestrained guinea pigs were individually placed in a transparent plethysmograph chamber.[6][7]
-
A nebulizer was used to deliver an aerosolized solution of 0.4 M citric acid into the chamber for a period of 10 minutes to induce coughing.[6]
-
The number of coughs was detected and recorded using a specialized sound recording and analysis system.[6][7]
3. Drug Administration
-
Animals were randomly assigned to one of four treatment groups: Vehicle (saline), Benzonatate (10 mg/kg), PEG-Benzonatate (10 mg/kg), or Codeine (10 mg/kg, as a positive control).
-
All treatments were administered orally (p.o.) 60 minutes prior to the citric acid challenge.
4. Data Analysis
-
Cough frequency was counted for a 15-minute period following the initiation of the citric acid challenge.
-
To determine the duration of action, cough challenges were repeated at various time points post-drug administration (e.g., 2, 4, 6, 8, 10, 12 hours).
-
Statistical analysis was performed using a one-way ANOVA followed by a post-hoc test for multiple comparisons. A p-value of <0.05 was considered statistically significant.
Visualizations
Mechanism of Action of Benzonatate
Caption: Benzonatate's peripheral mechanism of action on the cough reflex.
In Vivo Experimental Workflow
Caption: Workflow for evaluating antitussive drug efficacy in a guinea pig model.
Logical Relationship of PEGylation Benefits
Caption: The rationale for the enhanced efficacy of PEGylated benzonatate.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Benzonatate - Wikipedia [en.wikipedia.org]
- 3. How Benzonatate Works to Relieve Cough: Mechanism, Effectiveness, and Tips [dirxhealth.com]
- 4. What is the mechanism of Benzonatate? [synapse.patsnap.com]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. mdpi.com [mdpi.com]
- 7. Use of within-group designs to test anti-tussive drugs in conscious guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of PEGylation on Benzonatate: A Theoretical Head-to-Head Comparison of Polyethylene Glycol Chain Lengths
A comprehensive review of existing literature reveals a notable absence of direct experimental studies comparing the effects of different polyethylene (B3416737) glycol (PEG) chain lengths on the antitussive agent benzonatate (B1666683). While the principle of PEGylation is a well-established strategy in drug delivery to enhance the pharmacokinetic properties of therapeutic molecules, its specific application to benzonatate and the differential effects of varying PEG chain lengths have not been documented in the available scientific literature.[1][2]
This guide, therefore, presents a theoretical comparison based on the established principles of PEGylation, drawing parallels from studies on other PEGylated drugs.[3][][5][6][7][8][9][10][11] This analysis is intended for researchers, scientists, and drug development professionals to highlight potential research avenues and to provide a foundational understanding of how PEG chain length could theoretically influence the performance of benzonatate.
Introduction to Benzonatate and PEGylation
Benzonatate is a non-narcotic oral antitussive agent used to relieve cough.[12][13][14][15][16][17] It is structurally related to local anesthetics like procaine (B135) and tetracaine (B1683103) and is thought to exert its effect by anesthetizing stretch receptors in the respiratory passages, lungs, and pleura.[12][16][18][19] The onset of action for benzonatate is typically within 15 to 20 minutes, with a duration of effect lasting 3 to 8 hours.[12][15][18][20]
PEGylation is the process of covalently attaching PEG chains to a molecule, such as a drug. This strategy is employed to improve the drug's solubility, reduce its immunogenicity, and most notably, prolong its circulation half-life by increasing its hydrodynamic size, which in turn reduces renal clearance.[][6][7][10] The length of the PEG chain is a critical parameter that can significantly influence these properties.[3][5]
Theoretical Comparison of Different PEG Chain Lengths on Benzonatate
The following sections and tables outline the hypothetical effects of short-chain, medium-chain, and long-chain PEGylation on the key properties of benzonatate. It is crucial to reiterate that this is a theoretical framework, as no direct experimental data on PEGylated benzonatate was found.
Pharmacokinetic Properties
PEGylation is expected to significantly alter the pharmacokinetic profile of benzonatate. The primary benefit would be an extended half-life, potentially leading to a reduced dosing frequency.
| Property | Short-Chain PEG | Medium-Chain PEG | Long-Chain PEG | Rationale |
| Half-life (t½) | Moderately Increased | Substantially Increased | Maximally Increased | Increased hydrodynamic radius reduces renal filtration and clearance.[7] Longer chains provide a more significant shielding effect.[3][5] |
| Mean Residence Time (MRT) | Moderately Increased | Substantially Increased | Maximally Increased | Directly correlated with the increase in half-life. |
| Volume of Distribution (Vd) | Slightly Decreased | Moderately Decreased | Substantially Decreased | PEGylation generally confines the drug to the central compartment (bloodstream) due to increased size. |
| Clearance (CL) | Moderately Decreased | Substantially Decreased | Maximally Decreased | Reduced renal and potentially hepatic clearance due to increased size and steric hindrance.[7] |
Pharmacodynamic Properties
The pharmacodynamic effects of PEGylating benzonatate would likely be a trade-off between extended duration of action and potentially reduced receptor binding affinity.
| Property | Short-Chain PEG | Medium-Chain PEG | Long-Chain PEG | Rationale |
| Onset of Action | Likely Unchanged or Slightly Delayed | Potentially Delayed | Potentially Delayed | The larger molecule may have slower diffusion to the site of action (stretch receptors). |
| Duration of Antitussive Effect | Moderately Extended | Substantially Extended | Maximally Extended | Directly related to the prolonged circulation time and sustained drug levels. |
| Receptor Binding Affinity | Minimally Affected | Potentially Reduced | Potentially Significantly Reduced | Steric hindrance from the PEG chain may interfere with the interaction between benzonatate and its target receptors.[] |
Physicochemical and Safety Properties
Changes in the physicochemical properties of benzonatate upon PEGylation could influence its formulation and safety profile.
| Property | Short-Chain PEG | Medium-Chain PEG | Long-Chain PEG | Rationale |
| Aqueous Solubility | Increased | Substantially Increased | Maximally Increased | PEG is highly hydrophilic, which would increase the overall solubility of the conjugate.[6] |
| Immunogenicity | Potentially Reduced | Potentially Reduced | Potentially Reduced | The PEG chain can mask antigenic sites on the drug molecule.[6] |
| Toxicity | Potentially Reduced | Potentially Reduced | To be determined | Reduced peak concentrations due to sustained release could lower acute toxicity. However, potential accumulation of high molecular weight PEG needs consideration.[7] |
Proposed Experimental Protocols
To validate these theoretical considerations, a series of experiments would be necessary. The following outlines potential methodologies.
Synthesis and Characterization of PEGylated Benzonatate
Objective: To synthesize benzonatate conjugates with different PEG chain lengths and characterize their physicochemical properties.
Protocol:
-
PEGylation: Covalently attach methoxy (B1213986) PEG (mPEG) of different molecular weights (e.g., 2 kDa, 5 kDa, 10 kDa) to a suitable functional group on the benzonatate molecule. A patent for the synthesis of a benzonatate intermediate suggests potential sites for modification.[21]
-
Purification: Purify the PEG-benzonatate conjugates using techniques such as size-exclusion chromatography or dialysis to remove unreacted PEG and benzonatate.
-
Characterization: Confirm the structure and purity of the conjugates using NMR, mass spectrometry, and HPLC. Determine the degree of PEGylation.
In Vitro Drug Release Studies
Objective: To assess the rate of benzonatate release from the PEG conjugate, if a cleavable linker is used.
Protocol:
-
Incubate the PEG-benzonatate conjugates in simulated physiological buffers (e.g., phosphate-buffered saline at pH 7.4).
-
At various time points, collect aliquots and quantify the amount of free benzonatate released using a validated HPLC method.
In Vivo Pharmacokinetic Studies in an Animal Model
Objective: To determine the pharmacokinetic profiles of different PEG-benzonatate conjugates.
Protocol:
-
Administer a single intravenous or oral dose of native benzonatate and each PEG-benzonatate conjugate to a suitable animal model (e.g., rats or rabbits).
-
Collect blood samples at predetermined time points.
-
Quantify the concentration of the parent drug and/or the conjugate in plasma using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
In Vivo Efficacy Studies in a Cough Model
Objective: To evaluate the antitussive efficacy and duration of action of the PEGylated conjugates.
Protocol:
-
Utilize a validated animal model of cough, such as the capsaicin-induced cough model in guinea pigs, which has been used to evaluate benzonatate's efficacy.[22]
-
Administer the different PEG-benzonatate conjugates and a control (native benzonatate or vehicle).
-
Challenge the animals with a tussive agent (e.g., capsaicin (B1668287) aerosol) at various time points post-dosing.
-
Quantify the number of coughs and determine the duration of the antitussive effect.
Visualizing the Concepts
To better illustrate the proposed research and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and characterization of PEGylated benzonatate.
Caption: Logical relationship between PEG chain length and expected pharmacokinetic outcomes for benzonatate.
Conclusion
While direct experimental evidence is currently lacking, the theoretical application of PEGylation to benzonatate holds promise for improving its pharmacokinetic profile, potentially leading to a more convenient dosing regimen and improved patient compliance. The length of the PEG chain is a critical determinant of the resulting conjugate's properties. Long-chain PEGs are hypothesized to provide the most significant extension in half-life, though this may come at the cost of reduced biological activity due to steric hindrance. Future research, following the experimental outlines proposed, is necessary to validate these hypotheses and to determine the optimal PEG chain length for modifying benzonatate. Such studies would be invaluable in advancing the therapeutic potential of this widely used antitussive agent.
References
- 1. Benzonatate Safety and Effectiveness: A Systematic Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzonatate Safety and Effectiveness: A Systematic Review of the Literature | Semantic Scholar [semanticscholar.org]
- 3. dovepress.com [dovepress.com]
- 5. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, metabolism and distribution of PEGs and PEGylated proteins: quo vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. | Semantic Scholar [semanticscholar.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Benzonatate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 14. Benzonatate (Tessalon, Tessalon Perles): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 15. medcentral.com [medcentral.com]
- 16. Benzonatate | C30H53NO11 | CID 7699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. GoodRx - Error [blocked.goodrx.com]
- 18. Benzonatate - Wikipedia [en.wikipedia.org]
- 19. Tessalon, Tessalon Perles (benzonatate) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 20. newdrugapprovals.org [newdrugapprovals.org]
- 21. AU2016102154A4 - Benzonatate drug intermediates p-amino benzoic acid ethyl ester synthesis method - Google Patents [patents.google.com]
- 22. Inhibition of cough-reflex sensitivity by benzonatate and guaifenesin in acute viral cough - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Benzonatate (PEGn) and Other Antitussive Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Benzonatate, a peripherally acting antitussive agent, with centrally acting alternatives, namely Dextromethorphan and Codeine. The information presented is supported by experimental data from preclinical and clinical studies to aid in research and drug development efforts.
Executive Summary
Benzonatate, a non-narcotic antitussive, exerts its effect by anesthetizing stretch receptors in the lungs and airways. Its chemical structure includes a polyethylene (B3416737) glycol (PEG) chain, denoted here as PEGn. This peripheral mechanism of action contrasts with that of centrally acting agents like Dextromethorphan, an NMDA receptor antagonist, and Codeine, a μ-opioid receptor agonist, both of which suppress the cough reflex in the brainstem. This guide will delve into the comparative efficacy, mechanisms of action, and experimental protocols used to evaluate these agents.
Data Presentation: Comparative Efficacy of Antitussive Agents
The following tables summarize quantitative data from preclinical and clinical studies, offering a comparative view of the efficacy of Benzonatate and other antitussive agents.
Table 1: Preclinical Efficacy in Citric Acid-Induced Cough Model (Guinea Pig)
| Agent | Dose | Route of Administration | % Reduction in Cough Frequency (Mean ± SEM) | % Increase in Cough Latency (Mean ± SEM) | Reference |
| Vehicle | - | - | - | - | [1] |
| Codeine | 30 mg/kg | p.o. | 55.2 ± 6.1 | 120.5 ± 25.8 | [1] |
| Dextromethorphan | 30 mg/kg | p.o. | 45.3 ± 7.2 | 85.3 ± 15.1 | [1] |
| Levodropropizine | 20 mg/kg | p.o. | 50.1 ± 5.9 | Not Reported | [1] |
Table 2: Clinical Efficacy in Patients with Non-Productive Cough
| Agent | Dosage | Duration | Outcome Measure | Result | Reference |
| Levodropropizine | 60 mg t.i.d. | 5 days | Reduction in coughing spells | Significant (p < 0.05) | [2] |
| Dextromethorphan | 15 mg t.i.d. | 5 days | Reduction in coughing spells | Significant (p < 0.05) | [2] |
| Comparison | Night awakenings | Levodropropizine showed a significantly greater improvement (p < 0.05) | [2] | ||
| Levodropropizine | 180 mg/day | - | Overall antitussive efficacy | Statistically significant better outcomes vs. central antitussives | [3] |
| Central Antitussives (Codeine, Cloperastine, Dextromethorphan) | - | - | Overall antitussive efficacy | - | [3] |
Note: Direct head-to-head clinical trial data with quantitative cough frequency reduction for Benzonatate versus Dextromethorphan or Codeine is limited. The data presented compares another peripherally acting agent, Levodropropizine, to Dextromethorphan and other central antitussives.
Mechanisms of Action and Signaling Pathways
The fundamental difference between these antitussive agents lies in their site and mechanism of action. Benzonatate acts peripherally, while Dextromethorphan and Codeine act on the central nervous system.
Benzonatate: Peripheral Inhibition of the Cough Reflex
Benzonatate is a non-narcotic oral antitussive agent that is structurally related to local anesthetics like procaine (B135) and tetracaine. Its primary mechanism of action is the anesthesia of stretch receptors located in the respiratory passages, lungs, and pleura. By blocking voltage-gated sodium channels, particularly the NaV1.7 subtype, on the peripheral afferent nerve fibers, Benzonatate reduces the sensitivity of these receptors to stimuli that would otherwise trigger a cough. This prevents the initiation of the cough reflex at its source.
Dextromethorphan: Central NMDA Receptor Antagonism
Dextromethorphan is a non-opioid cough suppressant that acts on the cough center in the medulla oblongata. It is an antagonist of the N-methyl-D-aspartate (NMDA) receptor. By blocking this receptor, Dextromethorphan inhibits the transmission of nerve signals that are responsible for the cough reflex.
Codeine: Central μ-Opioid Receptor Agonism
Codeine is an opioid analgesic that also possesses significant antitussive properties. It acts on the μ-opioid receptors in the nucleus tractus solitarius (NTS) within the medullary cough center. Activation of these G-protein coupled receptors leads to an inhibition of the cough reflex.
Experimental Protocols
A widely used preclinical model for evaluating antitussive agents is the citric acid-induced cough model in guinea pigs.
Objective: To assess the antitussive efficacy of a test compound by measuring the reduction in cough frequency and the increase in the time to the first cough (cough latency) after exposure to a tussive agent.
Materials:
-
Male Dunkin-Hartley guinea pigs
-
Whole-body plethysmography chambers
-
Nebulizer
-
Citric acid solution (e.g., 0.4 M)
-
Test compounds (e.g., Benzonatate, Dextromethorphan, Codeine) and vehicle
Procedure:
-
Acclimatization: Guinea pigs are acclimatized to the plethysmography chambers.
-
Baseline Cough Response: Each animal is exposed to an aerosolized solution of citric acid for a defined period (e.g., 10 minutes), and the number of coughs is recorded to establish a baseline.
-
Drug Administration: A washout period is allowed, after which the animals are administered the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Post-treatment Cough Challenge: After a specified pretreatment time (e.g., 60 minutes), the animals are re-challenged with the citric acid aerosol.
-
Data Collection and Analysis: The number of coughs and the latency to the first cough are recorded during the challenge period. The percentage reduction in cough frequency and the percentage increase in cough latency are calculated relative to the baseline values.
Conclusion
Benzonatate offers a distinct therapeutic approach to cough suppression through its peripheral mechanism of action, which avoids the central nervous system side effects associated with agents like Dextromethorphan and Codeine. Preclinical and clinical data suggest that while centrally acting agents are effective, peripherally acting agents can also provide significant antitussive effects. The choice of agent in a drug development program will depend on the desired therapeutic profile, including the target patient population and the acceptable side-effect profile. The experimental models and mechanistic understanding presented in this guide provide a foundation for further research and development of novel antitussive therapies.
References
Safety Operating Guide
Proper Disposal of Benzonatate (PEGn) in a Laboratory Setting
Date of Issue: December 3, 2025
This document provides essential safety and logistical information for the proper disposal of Benzonatate (PEGn) by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Waste Classification and Regulatory Overview
Benzonatate is a non-narcotic, prescription pharmaceutical. For disposal purposes, it is crucial to determine its classification under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). Based on available data, Benzonatate is not a P-listed or U-listed hazardous waste under federal RCRA regulations. Therefore, it is typically managed as a non-RCRA pharmaceutical waste .
However, it is imperative to recognize that "non-hazardous" does not equate to disposal as common trash. Improper disposal of non-RCRA pharmaceuticals can still pose environmental risks.[1] Many states have specific regulations for the disposal of non-RCRA pharmaceutical waste, often requiring incineration.[2][3] It is the responsibility of the waste generator to be aware of and comply with all applicable federal, state, and local regulations.[4]
Key Disposal Principles
-
Segregation is paramount: Non-RCRA pharmaceutical waste must be kept separate from RCRA hazardous waste, biohazardous waste, sharps, and regular trash.[1]
-
Incineration is the preferred method: The recommended disposal method for non-RCRA pharmaceutical waste is incineration by a licensed medical waste disposal service.[1][3] This minimizes the risk of environmental contamination.
-
Sewer disposal is prohibited: Do not dispose of Benzonatate down the drain. While the federal sewer ban applies specifically to hazardous waste pharmaceuticals, it is a recommended best practice to avoid sewering any pharmaceutical waste.[5]
-
Consult your institution's Environmental Health and Safety (EHS) department: Your EHS department will provide specific guidance on the procedures and approved waste contractors for your facility.
Summary of Benzonatate Disposal Requirements
| Characteristic | Guideline |
| EPA Waste Classification | Non-RCRA Pharmaceutical Waste (unless it exhibits a characteristic of hazardous waste) |
| DEA Control Status | Non-controlled substance |
| Primary Disposal Method | Incineration via a licensed medical waste contractor |
| Prohibited Disposal Methods | Disposal in regular trash, biohazard bags, or down the drain |
| Container Requirements | Designated, properly labeled, leak-proof container for non-RCRA pharmaceutical waste (often white with a blue lid) |
| Labeling | Clearly labeled as "Non-RCRA Pharmaceutical Waste for Incineration" or as required by your institution and state regulations. |
| Regulatory Compliance | Adherence to federal, state, and local regulations is mandatory. State regulations may be more stringent than federal guidelines.[2] |
Step-by-Step Disposal Protocol for Benzonatate Waste
The following protocol outlines the procedural steps for the proper disposal of expired, unused, or otherwise unwanted Benzonatate in a laboratory setting.
-
Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.
-
Waste Identification and Segregation:
-
Identify the waste material as Benzonatate.
-
Confirm that it is not mixed with any RCRA hazardous waste. If it is, the entire mixture must be managed as hazardous waste.
-
Place the Benzonatate waste into a designated container for non-RCRA pharmaceutical waste. These containers are often color-coded (e.g., white with a blue lid) to distinguish them from other waste streams.[1]
-
-
Container Management:
-
Ensure the waste container is in good condition, leak-proof, and has a secure lid.
-
Keep the container closed except when adding waste.
-
Store the container in a secure, designated area away from public access and incompatible materials.
-
-
Labeling:
-
Properly label the waste container. The label should include, at a minimum:
-
"Non-RCRA Pharmaceutical Waste for Incineration"
-
The date the first item of waste was placed in the container.
-
The name of the generating laboratory and principal investigator.
-
-
Follow any additional labeling requirements specified by your institution's EHS department.
-
-
Disposal Request and Pickup:
-
Once the container is full or ready for disposal, submit a waste pickup request to your institution's EHS department or the designated waste management service.
-
Ensure that all necessary documentation, such as a waste manifest or tracking document, is completed accurately.
-
Logical Workflow for Benzonatate Disposal
Caption: Decision workflow for the proper disposal of Benzonatate in a laboratory setting.
This guide is intended to provide a clear and actionable framework for the safe and compliant disposal of Benzonatate. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. usbioclean.com [usbioclean.com]
- 2. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
- 4. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 5. apps.dnr.wi.gov [apps.dnr.wi.gov]
Personal protective equipment for handling Benzonatate (PEGn)
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling Benzonatate in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
While intact Benzonatate capsules are not considered hazardous under normal handling conditions, specific precautions must be taken when there is a risk of capsule breakage or exposure to the raw compound.[1] The following table summarizes the recommended PPE for handling Benzonatate.
| Situation | Required PPE | Specifications |
| Handling Intact Capsules | - Standard laboratory coat- Disposable gloves | No special control measures are typically required.[1] |
| Handling Crushed or Broken Capsules / Raw Benzonatate Powder | - Eye Protection - Hand Protection - Body Protection - Respiratory Protection | - Safety goggles with side-shields meeting EN166, ANSI Z87.1 or equivalent standards.[2][3][4]- Protective gloves compliant with EN374, ASTM F1001 or equivalent.[3][4]- Impervious protective clothing (e.g., lab coat) meeting EN13982, ANSI 103 or equivalent.[2][3][4]- A suitable respirator, such as a particulate respirator with a half mask and P3 filter, should be worn if exposure limits are exceeded.[2][3][4] |
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | For intact capsules, no emergency procedures are necessary. If dust from crushed capsules is inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek medical attention.[1][2][3] |
| Eye Contact | For intact capsules, no emergency procedures are necessary. If exposure to crushed or broken capsule contents occurs, immediately flush the eyes with plenty of water for at least 15 minutes while holding the eyelids open. Seek immediate medical attention.[1][2][3] |
| Skin Contact | For intact capsules, no emergency procedures are necessary. If contact with crushed capsule contents occurs, wash the affected area with soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops.[1][2][3] |
| Ingestion | Accidental ingestion can be harmful and requires immediate medical attention.[1][5][6] Do not induce vomiting unless directed by medical personnel. Wash out the mouth with water if the person is conscious.[2][3] |
Operational and Disposal Plans
Handling:
-
Restrict access to the working area.
-
Avoid breathing dust and contact with eyes and skin when handling crushed or broken capsules.[1][3]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where Benzonatate is handled.[1]
Storage:
-
Store in a tightly closed, light-resistant container at a controlled room temperature between 20° to 25° C (68° to 77° F).[1]
-
Store away from heat, moisture, and direct light.[1]
Disposal:
-
Expired or waste Benzonatate should not be disposed of by flushing it down the toilet or discarding it in the regular trash.[7]
-
Follow all applicable DEA, EPA, and FDA regulations for pharmaceutical waste.[7]
-
Whenever possible, return the expired or waste pharmaceutical to the manufacturer for proper disposal.[7]
-
Alternatively, the waste should be labeled, securely packaged, and transported by a state-licensed medical waste contractor for disposal.[7]
Accidental Release Measures
In the event of a spill of crushed or broken capsules, follow these steps:
-
Evacuate personnel to a safe area.[2]
-
Ensure adequate ventilation.[2]
-
Don the appropriate full personal protective equipment.[2]
-
Prevent further leakage or spillage if it is safe to do so.[2]
-
Absorb the spilled material with a liquid-binding material such as diatomite or universal binders.[2]
-
Decontaminate the surfaces and any equipment by scrubbing them with alcohol.[2]
-
Dispose of the contaminated material according to the disposal plan mentioned above.[2]
References
- 1. camberpharma.com [camberpharma.com]
- 2. abmole.com [abmole.com]
- 3. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 4. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 7. Benzonatate | C30H53NO11 | CID 7699 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
